
ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound with the molecular formula C14H17FO3 It is characterized by the presence of a fluoro-substituted indene moiety and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-5-methoxy-2,3-dihydro-1H-indene.
Fluorination: The indene derivative is fluorinated using a suitable fluorinating agent under controlled conditions.
Esterification: The fluorinated indene is then subjected to esterification with ethyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The fluoro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activities, leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate: Lacks the fluoro group, resulting in different chemical and biological properties.
Methyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.
2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid: The carboxylic acid derivative, which exhibits different solubility and reactivity profiles.
Uniqueness: this compound is unique due to the presence of both fluoro and methoxy groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile intermediate in synthetic chemistry and its applicability in various research domains.
Properties
Molecular Formula |
C14H17FO3 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate |
InChI |
InChI=1S/C14H17FO3/c1-3-18-14(16)7-10-5-4-9-6-13(17-2)12(15)8-11(9)10/h6,8,10H,3-5,7H2,1-2H3 |
InChI Key |
VCRFPCJABVCPSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC2=CC(=C(C=C12)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
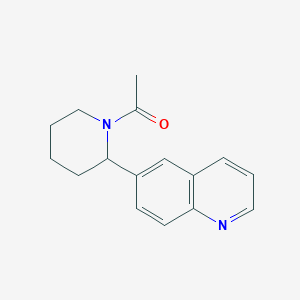
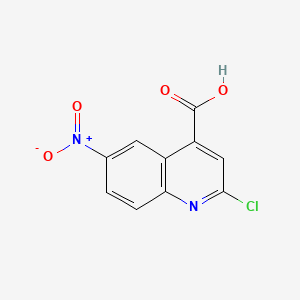

![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)
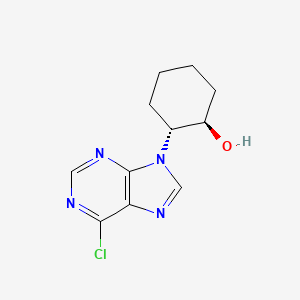


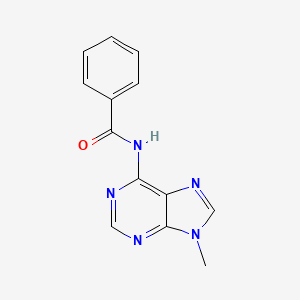
![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)
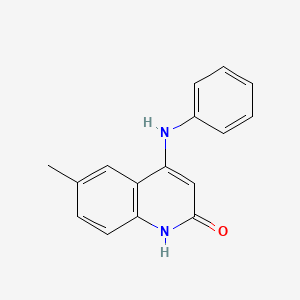
![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)

